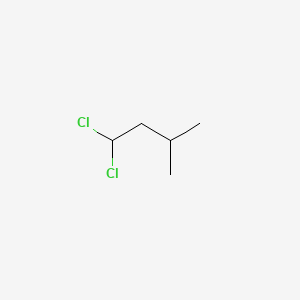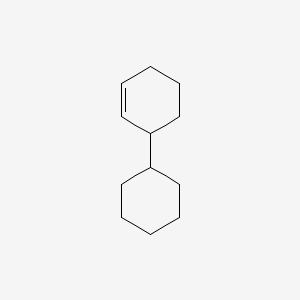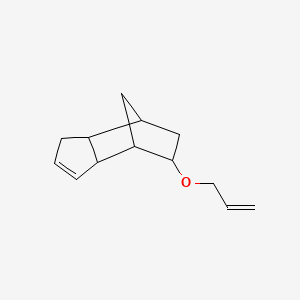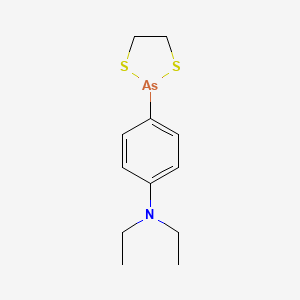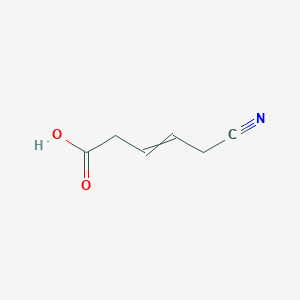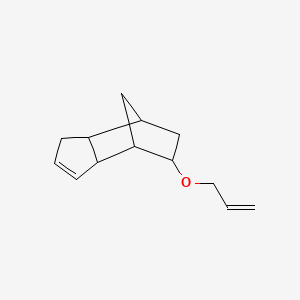
Decyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl selenocyanate is an organic compound that contains the selenocyanate functional group (-SeCN) attached to a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl selenocyanate can be synthesized through the reaction of potassium selenocyanate with 1-bromodecane in dimethyl formamide (DMF). The reaction mixture is stirred for 16 hours at 60°C. After the reaction is complete, the mixture is hydrolyzed, and the compound is extracted into dichloromethane (DCM) .
Industrial Production Methods: The process may involve solvent-free methods or the use of ball-milling techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Decyl selenocyanate undergoes various chemical reactions, including:
Oxidation: Selenocyanates can be oxidized to form selenium and cyanate.
Substitution: The selenocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Bis(trifluoroacetoxy)iodobenzene is commonly used for the oxidation of selenocyanates.
Substitution Reactions: Reagents such as aryl halides, arylboronic acids, and aryl diazonium salts are used for substitution reactions.
Major Products:
Oxidation Products: Selenium and cyanate.
Substitution Products: Various seleno-organic compounds, including selenols, selenides, and diselenides.
Scientific Research Applications
Decyl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential anticancer and chemopreventive properties.
Medicine: Studied for its role in redox modulation and its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of decyl selenocyanate involves its ability to modulate redox processes within cells. It can affect DNA binding, gene expression, and the activity of enzymes such as cyclo-oxygenase-2 (COX-2). These actions contribute to its potential anticancer and chemopreventive effects .
Comparison with Similar Compounds
- Thiocyanates (R-SCN)
- Cyanates (R-OCN)
- Selenides (R-Se-R’)
- Diselenides (R-Se-Se-R’)
Uniqueness: Decyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical properties and biological activities. Compared to thiocyanates and cyanates, selenocyanates are less stable but offer unique redox-modulating capabilities .
Properties
CAS No. |
5349-32-6 |
|---|---|
Molecular Formula |
C11H21NSe |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
decyl selenocyanate |
InChI |
InChI=1S/C11H21NSe/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3 |
InChI Key |
XQCRBVVYFOEVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
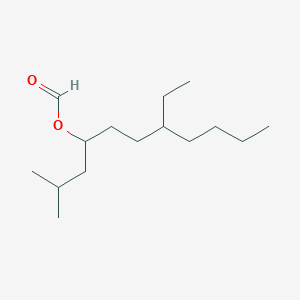
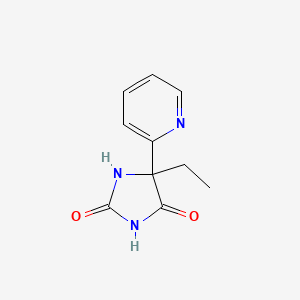
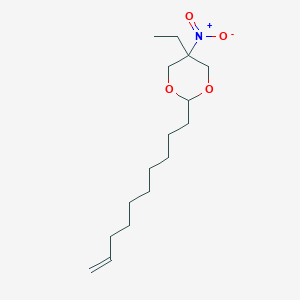
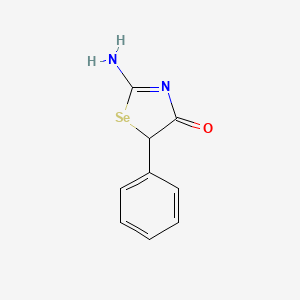
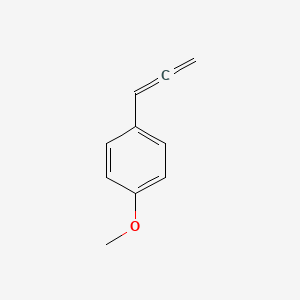
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
